Structural Differentiation from Core Scaffold
N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide contains a unique 2-chlorophenyl carboxamide substituent. This ortho-chlorine substitution is structurally distinct from the 4-chlorophenyl and 2,4-dichlorophenyl patterns commonly exemplified in the Indian Patent 212244, which describes 1,5-diaryl-1H-1,2,4-triazole-3-carboxamides as cannabinoid CB1 receptor ligands [1]. The patent's exemplified compounds include 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) variants, whereas the target compound places the chlorine at the ortho position of the N-phenyl carboxamide ring. This positional isomerism is predicted to alter receptor binding pocket interactions and physicochemical properties, though no direct comparative pharmacological data for this specific compound was identified in the sourced literature [1].
| Evidence Dimension | Substituent positional isomerism (N-phenyl substitution pattern) |
|---|---|
| Target Compound Data | N-(2-chlorophenyl) substitution; 5-methyl-1-phenyl-triazole core |
| Comparator Or Baseline | Indian Patent 212244 exemplified compounds: N-(unsubstituted phenyl), N-(4-chlorophenyl), or N-(2,4-dichlorophenyl) variants with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) cores |
| Quantified Difference | Not quantifiable from available data; structural differentiation is qualitative based on substitution pattern |
| Conditions | Structural comparison based on patent disclosure and chemical structure analysis |
Why This Matters
For laboratories conducting structure-activity relationship (SAR) studies on CB1 receptor ligands, this compound provides an ortho-chlorophenyl substitution pattern not represented among the patent's exemplified compounds, enabling exploration of halogen position effects on target engagement.
- [1] Indian Patent 212244. Triazole-3-carboxamide derivatives. Published 2003-09-17. View Source
